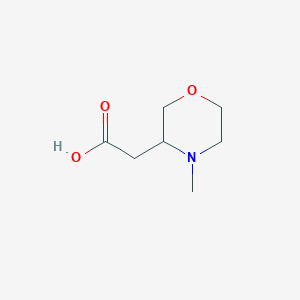

2-(4-Methylmorpholin-3-yl)acetic acid

Description

2-(4-Methylmorpholin-3-yl)acetic acid is a morpholine derivative featuring a methyl group at the 4-position of the morpholine ring and an acetic acid moiety at the 3-position. Morpholine derivatives are valued in medicinal and synthetic chemistry for their ability to modulate solubility, bioavailability, and target interactions.

Properties

IUPAC Name |

2-(4-methylmorpholin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8-2-3-11-5-6(8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXDWBDQLMHVRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylmorpholin-3-yl)acetic acid typically involves the reaction of morpholine derivatives with acetic acid or its derivatives. One common method includes the alkylation of morpholine with methyl iodide, followed by the introduction of the acetic acid group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methylmorpholin-3-yl)acetic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. The final product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylmorpholin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium perm

Biological Activity

2-(4-Methylmorpholin-3-yl)acetic acid, a derivative of morpholine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a morpholine ring that may interact with various biological targets. This article reviews the biological activity of 2-(4-Methylmorpholin-3-yl)acetic acid, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H15N1O2

- CAS Number : 1368183-53-2

The biological activity of 2-(4-Methylmorpholin-3-yl)acetic acid is primarily attributed to its interaction with specific receptors and enzymes in the body. Morpholine derivatives are known to exhibit various pharmacological effects, including:

- Anticancer Activity : Some studies suggest that compounds containing morpholine structures can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis .

- Antimicrobial Properties : The compound has shown potential antibacterial activity against various strains, indicating its usefulness in developing new antibiotics .

Biological Activity Summary

The following table summarizes the biological activities reported for 2-(4-Methylmorpholin-3-yl)acetic acid:

Case Studies and Research Findings

- Anticancer Studies : Research involving human prostate cancer cell lines (LNCaP) demonstrated that derivatives similar to 2-(4-Methylmorpholin-3-yl)acetic acid exhibit antiandrogenic properties, which could be beneficial in treating hormone-sensitive cancers . The docking studies indicated that these compounds could effectively bind to androgen receptors, inhibiting their activity.

- Antimicrobial Activity : A study evaluated the antibacterial effects of various morpholine derivatives, including 2-(4-Methylmorpholin-3-yl)acetic acid. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Inflammation Modulation : Preliminary investigations have suggested that morpholine derivatives may influence inflammatory pathways by modulating the production of pro-inflammatory cytokines. This effect could be leveraged in developing treatments for inflammatory diseases.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(4-Methylmorpholin-3-yl)acetic acid serves as a versatile building block for the synthesis of more complex molecules. Its reactive functional groups make it a valuable intermediate in organic synthesis, facilitating the development of new compounds with tailored properties.

Biology

The biological applications of this compound are noteworthy:

- Biochemical Probes: Its unique structure allows it to interact selectively with biomolecules, making it suitable for use as a probe in biochemical assays.

- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.

Medicine

In medicinal chemistry, 2-(4-Methylmorpholin-3-yl)acetic acid shows promise in drug development:

- Therapeutic Agents: Research indicates that derivatives of this compound may exhibit therapeutic activities against various diseases, including cancer and bacterial infections.

- Drug Formulation: Its solubility and stability profiles make it a candidate for formulation into pharmaceuticals.

Case Studies

Several studies have investigated the biological effects and therapeutic potential of 2-(4-Methylmorpholin-3-yl)acetic acid:

- Antimicrobial Activity: A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against a range of bacterial strains, suggesting its potential as an antibiotic agent.

- Anticancer Properties: Research involving similar morpholine derivatives indicated their ability to inhibit tumor cell proliferation in vitro. These compounds were shown to induce apoptosis in cancer cell lines through modulation of cellular signaling pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of phosphodiesterases |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 2-(4-Benzylmorpholin-3-yl)acetic Acid (CAS 111949-91-8)

- Structure : Benzyl group at the 4-position of morpholine.

- Applications : Used in drug intermediates; benzyl groups often improve binding to hydrophobic enzyme pockets.

(b) 2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic Acid

- Structure : Morpholine fused to a thiazole ring.

- The acetic acid group enhances solubility, while the thiazole may confer antimicrobial activity .

- Synthesis : Likely via multicomponent reactions involving thiazole precursors.

(c) (4-Benzyl-morpholin-2-yl)-acetic Acid (CAS 146944-27-6)

- Structure : Benzyl group at the 4-position and acetic acid at the 2-position.

- Properties : Positional isomerism alters electronic distribution; the 2-position acetic acid may increase acidity (pKa ~3-4) compared to 3-substituted analogs .

(d) 2-(4-Hydroxy-3-methoxyphenyl)acetic Acid

- Structure: Lacks morpholine; features phenolic and methoxy groups.

- Reduced basicity compared to morpholine derivatives .

Physicochemical Properties

| Compound | Key Substituents | Solubility | logP (Predicted) | Acidity (pKa) |

|---|---|---|---|---|

| 2-(4-Methylmorpholin-3-yl)acetic acid | Methyl (morpholine), acetic acid | Moderate (polar) | ~0.5–1.5 | ~3.5–4.5 |

| 2-(4-Benzylmorpholin-3-yl)acetic acid | Benzyl (morpholine) | Low (organic) | ~2.0–3.0 | ~3.5–4.5 |

| 2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid | Thiazole, morpholine | Moderate | ~1.0–2.0 | ~3.5–4.5 |

| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid | Phenolic OH, methoxy | High (aqueous) | ~1.0–1.5 | ~10 (OH) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.